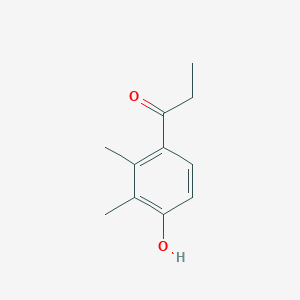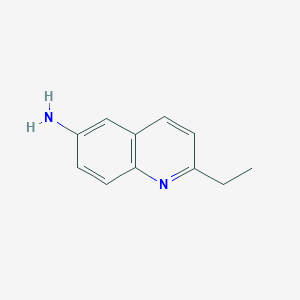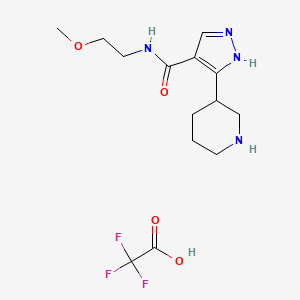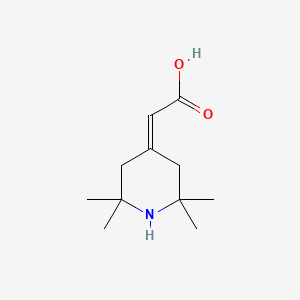![molecular formula C6H3BrCl2N2S B13250950 6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride](/img/structure/B13250950.png)
6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core substituted with bromine and chlorine atoms. This compound is of significant interest in medicinal chemistry due to its structural similarity to purines and its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride typically involves multiple steps. One common method starts with the Gewald reaction, which is a three-component reaction involving an aldehyde or ketone, an activated nitrile, and a sulfur source. This reaction produces 2-aminothiophenes, which are then used as precursors for the thieno[3,2-d]pyrimidine core .
The subsequent steps include:
Pyrimidone Formation: The 2-aminothiophene undergoes cyclization to form a pyrimidone intermediate.
Bromination: The pyrimidone is brominated at the 6-position.
Chlorination: Finally, the compound is chlorinated at the 4-position to yield 6-Bromo-4-chlorothieno[3,2-d]pyrimidine.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for scalability and cost-effectiveness. The process involves standard laboratory equipment and avoids the use of chromatography for purification, resulting in an overall yield of approximately 49% .
Chemical Reactions Analysis
6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Cyclization Reactions: The thieno[3,2-d]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents for substitution and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial, antifungal, antiviral, and anticancer agents due to its favorable biopharmaceutical profile.
Biological Research: The compound is studied for its potential as an adenosine A2A receptor antagonist for Parkinson’s disease and as an immunosuppressive agent.
Industrial Applications: It is used in the synthesis of kinase inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an adenosine A2A receptor antagonist, it binds to the receptor and inhibits its activity, which can have therapeutic effects in conditions like Parkinson’s disease . The compound’s structural similarity to purines allows it to interact with various enzymes and receptors in biological systems.
Comparison with Similar Compounds
6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride can be compared with other thieno[3,2-d]pyrimidine derivatives, such as:
4-Chlorothieno[3,2-d]pyrimidine: Lacks the bromine substitution and has different reactivity and biological activity.
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: A structural isomer with different substitution patterns and potentially different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H3BrCl2N2S |
|---|---|
Molecular Weight |
285.98 g/mol |
IUPAC Name |
6-bromo-4-chlorothieno[3,2-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C6H2BrClN2S.ClH/c7-4-1-3-5(11-4)6(8)10-2-9-3;/h1-2H;1H |
InChI Key |
IMGNPTYBOBCZFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1N=CN=C2Cl)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Furan-2-ylmethyl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13250869.png)
![1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13250872.png)
![5-Chloro-2-methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13250873.png)

![2-[3-(Aminomethyl)phenoxy]butanenitrile](/img/structure/B13250893.png)

![4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13250900.png)



![Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13250921.png)


![6-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13250945.png)
